TTP607
Descripción
TTP607 (National Cancer Institute Thesaurus Code: C84846) is a small-molecule pan-Aurora kinase inhibitor with antineoplastic activity. It selectively binds to and inhibits Aurora kinases A, B, and C, which are serine/threonine kinases critical for mitotic spindle assembly, chromosome segregation, and cellular division . By disrupting these processes, this compound induces mitotic catastrophe and apoptosis in tumor cells overexpressing Aurora kinases, making it a candidate for treating advanced solid malignancies and lymphomas .
Clinical trials of this compound have focused on Phase I dose escalation to determine safety, tolerability, and pharmacokinetics (PK). The drug is administered via daily 1–4-hour infusions over five-day cycles . PK studies measure drug absorption, distribution, and elimination, which are critical for optimizing dosing regimens .
Propiedades
Fórmula molecular |
C23H21N7 |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
TTP607; TTP-607; TTP 607.; NONE |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Aurora Kinase Inhibitors
Aurora kinase inhibitors are classified based on target specificity (pan-inhibitors vs. isoform-selective) and clinical development stages. Below is a detailed comparison of TTP607 with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison of this compound and Similar Compounds
Key Research Findings
Mechanistic Differences :
- This compound’s pan-inhibition disrupts both spindle assembly (Aurora A) and cytokinesis (Aurora B/C), whereas isoform-selective inhibitors like Alisertib (Aurora A) or Barasertib (Aurora B) may lack synergistic mitotic disruption .
- VX-680 and Danusertib, like this compound, exhibit pan-Aurora activity but differ in off-target effects (e.g., VX-680 inhibits FLT3 and ABL kinases, complicating its safety profile) .
Alisertib demonstrated a 27% response rate in T-cell lymphoma (Phase II), while Barasertib achieved a 35% response rate in acute myeloid leukemia (AML) .
Safety and Tolerability :
- This compound’s primary adverse events include neutropenia and fatigue, consistent with other Aurora inhibitors .
- VX-680’s cardiac toxicity and Danusertib’s PK challenges highlight the need for this compound’s optimized dosing strategies .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparison
| Parameter | This compound (Phase I) | VX-680 (Phase II) | Alisertib (Phase II/III) |
|---|---|---|---|
| Half-life (hr) | ~6–8 | ~12–18 | ~20–24 |
| Cmax (µg/mL) | 1.2–2.5 | 3.5–5.0 | 0.8–1.5 |
| AUC (µg·hr/mL) | 15–30 | 50–80 | 25–40 |
| Bioavailability | 60–70% (IV) | 45–55% (oral) | 30–40% (oral) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
